2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
2-Bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a benzoxazepin derivative characterized by a seven-membered 1,5-benzoxazepine ring fused to a benzene moiety. The compound features a 2-bromobenzamide substituent at the 7-position of the benzoxazepine core, with additional methyl groups at the 3,3,5-positions.
Properties
IUPAC Name |
2-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-9-8-12(10-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJTURZGNHMSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazepine core, followed by the introduction of the bromo group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The pyrazolo-pyridine derivative shares a bromo substituent but differs in core structure, leading to distinct hydrogen-bonding capabilities (e.g., pyrazole NH at δ 13.0 ppm).
Molecular Weight and Solubility :
- The target compound (421.28 g/mol) has a higher molecular weight than its trifluoromethyl (392.37 g/mol) and tert-butyl (380.48 g/mol) analogs, primarily due to bromine’s atomic mass .
- Lipophilicity is expected to follow: 4-trifluoromethyl > 2-bromo > 4-tert-butyl , based on substituent hydrophobicity.
Spectral Data :
- The C=O stretch in IR spectra (e.g., 1670 cm⁻¹ in ) is consistent across benzamide derivatives, while NMR shifts (e.g., δ 2.32 ppm for CH₃ in ) reflect substituent-induced electronic environments.
Biological Activity
The compound 2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a derivative of benzoxazepine that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a bromine atom substituted on the benzamide moiety. The presence of the benzoxazepine structure is significant for its biological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of benzoxazepine exhibit various degrees of antimicrobial activity. For instance:
- Antibacterial Effects : Compounds structurally similar to benzoxazepines have been screened against Gram-positive and Gram-negative bacteria. While many exhibited limited antibacterial activity, some showed selective action against Bacillus subtilis , a Gram-positive bacterium. The minimal inhibitory concentrations (MIC) for active compounds ranged significantly depending on structural modifications .
- Antifungal Properties : Similar derivatives have also demonstrated antifungal activity against pathogens such as Candida albicans. This suggests a potential therapeutic application in treating fungal infections .
Anticancer Activity
The anticancer potential of benzoxazepine derivatives is particularly noteworthy:
- Cytotoxicity : Research indicates that several benzoxazepine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds have been tested against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3). Many showed higher toxicity towards cancer cells compared to normal cells, indicating their potential as selective anticancer agents .
- Structure–Activity Relationship (SAR) : A detailed analysis of the structure–activity relationship has revealed that modifications in the benzoxazepine structure can significantly enhance or diminish biological activity. For example, the introduction of electron-donating groups has been associated with increased antibacterial and anticancer activities .
Study 1: Antimicrobial Screening
In a comprehensive screening of 41 compounds related to benzoxazepines:
- Only a few compounds exhibited notable antibacterial activity against Bacillus subtilis.
- The most promising derivatives had MIC values significantly lower than those for other tested strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 1 | 32 | Active |
| Compound 2 | 64 | Less Active |
| Compound 3 | 128 | Not Active |
Study 2: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of benzoxazepine derivatives on various cancer cell lines demonstrated:
- Compounds exhibited IC50 values indicating effective inhibition of cell growth in multiple cancer types.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 10 | Compound A |
| A549 | 15 | Compound B |
| PC3 | 20 | Compound C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
